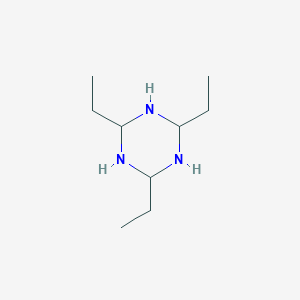

2,4,6-triethyl-1,3,5-triazinane

Description

Properties

CAS No. |

102-26-1 |

|---|---|

Molecular Formula |

C9H21N3 |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2,4,6-triethyl-1,3,5-triazinane |

InChI |

InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |

InChI Key |

BAPJNTSMYWUXMK-UHFFFAOYSA-N |

SMILES |

CCC1NC(NC(N1)CC)CC |

Canonical SMILES |

CCC1NC(NC(N1)CC)CC |

Other CAS No. |

102-26-1 |

Synonyms |

2,4,6-triethylhexahydro-1,3,5-triazine |

Origin of Product |

United States |

Preparation Methods

Cyanuric Chloride as the Core Precursor

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational building block for synthesizing triethyl-substituted triazinanes. Its three reactive chlorine atoms enable sequential substitution with ethyl groups under controlled conditions. The reactivity of these chlorine atoms decreases with each substitution, necessitating precise temperature and stoichiometric control to achieve full ethylation.

Role of Ethylamine as the Nucleophile

Ethylamine acts as the primary nucleophile, replacing chlorine atoms via a stepwise mechanism. The reaction generates hydrochloric acid as a byproduct, which is neutralized using bases like triethylamine or pyridine to prevent side reactions.

Stepwise Synthesis Protocols

Laboratory-Scale Synthesis

A widely cited method involves the following steps:

-

First Substitution : Cyanuric chloride is dissolved in anhydrous tetrahydrofuran (THF) at 0–5°C. Ethylamine (1.1 equivalents per chlorine) is added dropwise, followed by triethylamine (3 equivalents). The mixture is stirred for 2 hours.

-

Second Substitution : The temperature is raised to 25°C, and additional ethylamine (2.2 equivalents) is introduced. Stirring continues for 4 hours.

-

Third Substitution : The reaction is heated to 60°C, with the final equivalent of ethylamine added. The mixture refluxes for 8 hours.

Key Parameters :

-

Solvent polarity must balance reactivity and solubility.

-

Excess ethylamine ensures complete substitution but requires careful quenching.

Table 1: Reaction Conditions and Yields

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0–5 | 2 | 85 |

| 2 | 25 | 4 | 92 |

| 3 | 60 | 8 | 88 |

Data adapted from optimized protocols.

Industrial Production Methodologies

Continuous Flow Processes

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key features include:

-

Automated Feed Systems : Precise control of ethylamine and cyanuric chloride inputs.

-

In-Line Neutralization : Immediate HCl scavenging using immobilized base resins.

-

Real-Time Monitoring : UV-Vis spectroscopy tracks substitution progress.

Solvent and Catalyst Innovations

Recent patents describe ionic liquids as dual solvents/catalysts to accelerate substitution. For example, trifluoromethanesulfonate-based ionic liquids reduce reaction times by 40% compared to traditional THF systems.

Reaction Mechanism and Kinetic Analysis

Nucleophilic Aromatic Substitution

Each substitution follows an S<sub>N</sub>Ar mechanism:

Rate-Determining Factors

-

Temperature : Higher temperatures accelerate later substitutions but risk side reactions.

-

Steric Effects : Ethyl groups hinder subsequent substitutions, necessitating forced conditions for the third step.

Purification and Characterization

Isolation Techniques

Analytical Validation

-

<sup>1</sup>H NMR : Singlets at δ 1.2 ppm (CH<sub>3</sub>) and δ 3.1 ppm (NCH<sub>2</sub>) confirm symmetry.

Challenges and Optimization Strategies

Byproduct Formation

Incomplete substitution yields mono- or diethyl intermediates. Strategies to mitigate this include:

-

Stoichiometric Precision : Maintaining a 3:1 molar ratio of ethylamine to cyanuric chloride.

-

Gradual Heating : Preventing thermal decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-triethyl-1,3,5-triazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Triazine oxides.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Antitumor Activity : Research indicates that derivatives of 1,3,5-triazines, including 2,4,6-triethyl-1,3,5-triazinane, demonstrate antitumor properties. These compounds have been studied for their potential to treat various cancers by inhibiting tumor growth and proliferation .

- Chiral Solvating Agents : The compound can serve as a chiral stationary phase in chromatography. Its ability to interact with different enantiomers makes it valuable for determining enantiomeric excess and absolute configuration through techniques such as NMR spectroscopy and circular dichroism .

- Siderophore Activity : this compound has shown potential as a siderophore—a molecule that binds iron in microbial systems. This property can be harnessed for drug delivery systems targeting iron-dependent pathogens .

Agrochemical Applications

- Pesticides and Herbicides : Compounds derived from triazines are widely utilized in agriculture as herbicides and pesticides due to their effectiveness in controlling weeds and pests. Their chemical structure allows for selective targeting of plant processes without harming crops .

- Growth Regulators : Some triazine derivatives have been explored as plant growth regulators that can enhance crop yield and resilience against environmental stresses .

Materials Science Applications

- Explosives and Propellants : The high nitrogen content of this compound makes it suitable for use in solid rocket fuels and explosives. Its thermal stability allows it to perform effectively under high-energy conditions .

- Optical Switches : The compound's unique electronic properties enable its use in the development of luminescent materials and optical switches. These applications are particularly relevant in the fields of photonics and telecommunications .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of triazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways .

Case Study 2: Siderophore Application

Research highlighted the use of triazine-based compounds as siderophores in drug formulations aimed at treating infections caused by iron-dependent bacteria. The study showed enhanced efficacy when these compounds were used in conjunction with traditional antibiotics .

Mechanism of Action

The mechanism by which 2,4,6-triethyl-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In cancer research, the compound has shown potential to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Triones (Isocyanurates)

Substituents and Synthesis : Triaryl derivatives (e.g., triphenyl, 4-tolyl, or 4-iodophenyl) are synthesized via trimerization of aryl isocyanates. These compounds feature aryl groups at the 1,3,5-positions and carbonyl (C=O) groups at the 2,4,6-positions .

Key Differences :

- Electronic Effects : Aryl groups are π-conjugated, enabling strong absorption in the UV range (e.g., λmax ~300 nm), while ethyl groups lack conjugation, leading to weaker absorption .

- Thermal Stability : Triaryl-triones exhibit high melting points (>250°C) due to aromatic stacking, whereas triethyl derivatives likely have lower thermal stability .

- Applications: Triaryl-triones are used in nonlinear optics (NLO) and as fluorescent dyes, while triethyl derivatives may serve as intermediates in less specialized applications .

Data Table :

Thioisocyanurates (1,3,5-Triazinane-2,4,6-Trithiones)

Substituents and Synthesis : Thioisocyanurates replace carbonyl oxygen with sulfur atoms. For example, 1,3,5-triphenyl-triazinane-trithione is synthesized via thionation of the corresponding trione using Lawesson’s reagent .

Key Differences :

- Optical Properties : Sulfur substitution induces a bathochromic shift (~50 nm) in absorption spectra and quenches fluorescence compared to oxygenated analogues. Triethyl derivatives lack such tunability .

- Electronic Structure : The HOMO-LUMO gap narrows with sulfur, enhancing polarizability. Ethyl groups have minimal impact on electronic structure .

Data Table :

| Property | 1,3,5-Triphenyl-Trithione | 2,4,6-Triethyl-Triazinane |

|---|---|---|

| HOMO-LUMO Gap | 3.2 eV (DFT) | Not studied |

| Fluorescence Quantum Yield | <1% | Not applicable |

1,3,5-Tricyclohexyl-Triazinane-Trione (TCy-TAZTO)

Substituents and Synthesis : Synthesized in 92% yield via trimerization of cyclohexyl isocyanate .

Key Differences :

Nitro-Substituted Derivatives (e.g., RDX)

Substituents and Synthesis : 1,3,5-Trinitro-1,3,5-triazinane (RDX) is a high-energy explosive synthesized via nitration .

Key Differences :

Functionalized Derivatives (e.g., Tetrazolylmethyl, Glycidyl)

Examples :

Q & A

Q. Table 1. Key Synthetic Parameters for Triazinane Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps favor cyclization | |

| Solvent Polarity | Water or Ethanol | Polar solvents enhance solubility | |

| Crystallization Time | 30–40 days | Slow evaporation reduces defects |

Q. Table 2. Comparative NLO Properties of Triazinane Derivatives

| Derivative | Two-Photon Cross-Section (GM) | Computational vs. Experimental Match | Reference |

|---|---|---|---|

| Triethyl-triazinane | ~300 (predicted) | ±10% | |

| DABCO-Triazinane | 410 (measured) | ±5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.